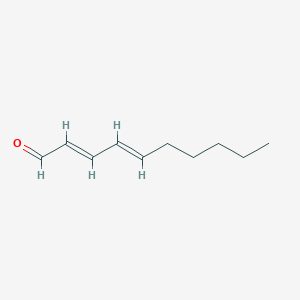

2,4-Dimethoxypyridine-3-carbaldehyde

説明

Synthesis Analysis

The synthesis of related compounds involves key steps such as the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one to achieve novel derivatives of 2-aminoimidazol-4-carbaldehyde . These derivatives are then used to synthesize various 2-aminoimidazole alkaloids. Another synthesis approach involves cyclocondensation reactions, as seen in the synthesis of pyrido[2,3-d]pyrimidines from 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde .

Molecular Structure Analysis

The molecular structure of pyridine carbaldehyde derivatives can be complex, as seen in the crystal and molecular structure analysis of dimethylindium-pyridine-2-carbaldehyde oximate, which features a dimeric structure with a row of five fused rings . The geometry around the metal atoms in these structures is often distorted trigonal bipyramidal, with coordination through nitrogen and oxygen atoms.

Chemical Reactions Analysis

Pyridine carbaldehyde derivatives undergo various chemical reactions, including photochemical cycloaddition with alkenes to yield dihydropyridines and tetrahydropyridines . Four-component reactions involving aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate can lead to the synthesis of dihydropyridinones and dihydropyrans . Additionally, reactions with organo-derivatives of Group III elements can result in the formation of oximates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbaldehyde derivatives are influenced by their molecular structure. For instance, the presence of dimethylthallium(III) and methylmercury(II) in pyridine-2-carbaldehyde thiosemicarbazone derivatives affects their bonding schemes and results in different bond distances and angles in the solid state . The reactivity of these compounds can also be influenced by the presence of substituents on the pyridine ring, as seen in the synthesis of pyrrole-2-carbaldehyde derivatives .

科学的研究の応用

Synthesis of Alkaloids and Derivatives

A novel approach for synthesizing 2-amino-1H-imidazol-4-carbaldehyde derivatives involved the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one. This method proved useful for efficiently synthesizing representative 2-aminoimidazole alkaloids, including oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A, showcasing the versatility of related carbaldehydes in complex molecule synthesis (Ando & Terashima, 2010).

Oxidative Cyclization and Derivative Formation

The oxidative cyclization of thiosemicarbazones, specifically with pyridine-2-carbaldehyde 4N-methylthiosemicarbazone, led to the formation of 1,3,4-oxadiazole derivatives. This process demonstrates the potential of carbaldehydes in facilitating complex reactions and derivative formation, contributing to the field of inorganic chemistry and material synthesis (Gómez-Saiz et al., 2002).

Dual C–H Functionalization

In organic synthesis, acetic acid promoted redox annulations with dual C–H bond functionalization was observed using amines and carbaldehydes, including pyridine analogues. This method highlights the role of carbaldehydes in promoting selective reactions that are pivotal for constructing cyclic compounds and facilitating complex organic transformations (Zhu & Seidel, 2017).

Fluorescent Probes for ClO− Detection

A new functional organic linker based on a carbaldehyde derivative was used in the assembly of a europium-modified framework for sensitive and selective detection of ClO−. This application underlines the utility of carbaldehydes in developing highly sensitive molecular probes for environmental and biological sensing (Zhou et al., 2018).

Advanced Material Synthesis

Carbaldehydes also play a crucial role in the synthesis of advanced materials, such as in the formation of acetato-bridged dinuclear complexes with palladium, showcasing the utility of carbaldehydes in the development of organometallic compounds with potential applications in catalysis and material science (Lentijo, Miguel, & Espinet, 2011).

Safety And Hazards

特性

IUPAC Name |

2,4-dimethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-4-9-8(12-2)6(7)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWFXQZQXQXGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597818 | |

| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxypyridine-3-carbaldehyde | |

CAS RN |

139549-08-9 | |

| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(propoxymethyl)-1H-benzo[d]imidazole](/img/structure/B140249.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)

![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)

![[4,4'-Bi-3H-pyrazole]-3,3'-dione, 2,2',4,4'-tetrahydro-5,5'-dimethyl-2,2'-diphenyl-](/img/structure/B140274.png)